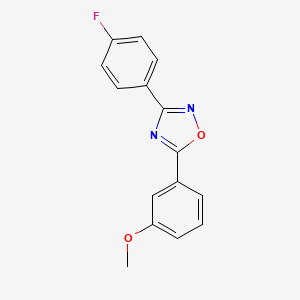

![molecular formula C12H11ClN2O B5309996 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)

4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole, also known as Clomazone, is a herbicide used in agriculture to control the growth of weeds. It is a member of the pyrazole family and is widely used due to its effectiveness in controlling a broad range of weed species. In

Mechanism of Action

4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the destruction of chlorophyll and ultimately the death of the plant. 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole is a selective herbicide, meaning it only affects certain plant species and does not harm others.

Biochemical and Physiological Effects

4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole has been found to have a low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, it can cause skin and eye irritation if it comes into contact with the skin or eyes.

Advantages and Limitations for Lab Experiments

4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole is widely used in lab experiments due to its effectiveness in controlling weed growth. It is relatively easy to synthesize and has a low toxicity to mammals and birds. However, it can have a negative impact on the environment if not used properly.

Future Directions

There are several future directions for the research and development of 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole. One area of focus could be on improving the selectivity of the herbicide to reduce its impact on non-target plant species. Another area of focus could be on developing more environmentally friendly formulations of the herbicide that reduce the risk of contamination of water sources. Additionally, further research could be conducted on the impact of 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole on soil health and microbial communities.

Synthesis Methods

4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole can be synthesized through a multistep process involving the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form 4-methylbenzohydrazide. The resulting compound is then reacted with chloroacetyl chloride to form 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole.

Scientific Research Applications

4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole has been extensively studied for its use as a herbicide in agriculture. It has been found to be effective in controlling a broad range of weed species, including annual and perennial grasses and broadleaf weeds. It has also been studied for its impact on the environment, including its potential to contaminate water sources.

properties

IUPAC Name |

1-(4-chloropyrazol-1-yl)-2-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-9-2-4-10(5-3-9)6-12(16)15-8-11(13)7-14-15/h2-5,7-8H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYSIHUKRFQDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)N2C=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

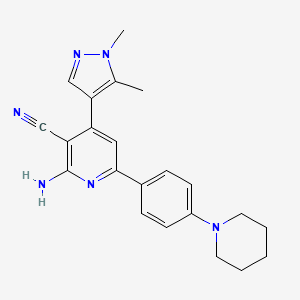

![2-(4-pyridinyl)-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5309916.png)

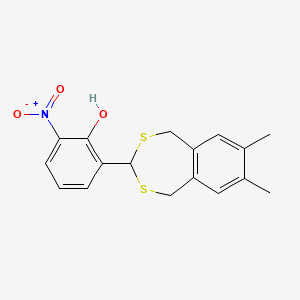

![N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5309933.png)

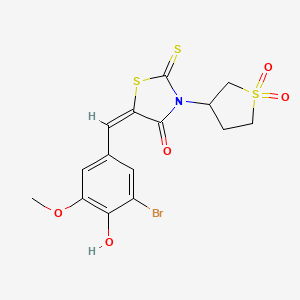

![9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5309941.png)

![6-methyl-N-[1-(4-morpholin-4-ylphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5309956.png)

![2-(1H-benzimidazol-1-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5309960.png)

![1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B5309972.png)

![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)

![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)

![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)